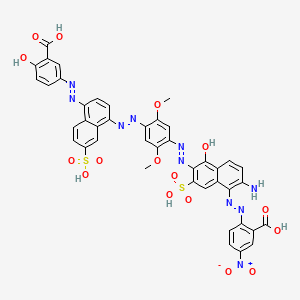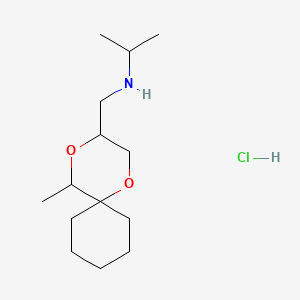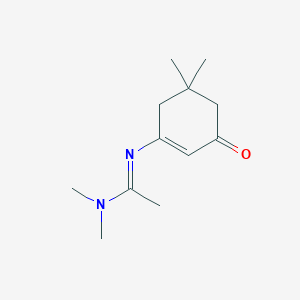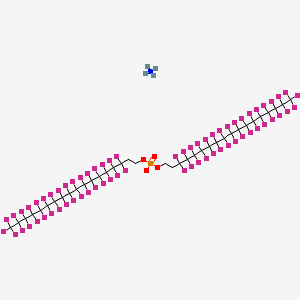
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 297-950-3, also known as MCC950, is a potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by promoting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory diseases .
Métodos De Preparación
The synthesis of MCC950 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods for MCC950 may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
MCC950 undergoes various types of chemical reactions, including:
Oxidation: MCC950 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in MCC950.
Substitution: Substitution reactions can occur at specific positions on the MCC950 molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
MCC950 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Employed in biological research to investigate the mechanisms of inflammation and immune response.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as cryopyrin-associated periodic syndromes (CAPS), myocardial infarction, and neuroinflammation.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mecanismo De Acción
MCC950 exerts its effects by specifically inhibiting the NLRP3 inflammasome. It blocks the release of IL-1β induced by NLRP3 activators such as nigericin, ATP, and MSU crystals. MCC950 targets the NLRP3 NATCH domain, interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization. This inhibition reduces the cleavage of caspase-1 and the subsequent production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
MCC950 is unique in its specificity and potency as an NLRP3 inflammasome inhibitor. Similar compounds include:
VX-765: Another NLRP3 inflammasome inhibitor, but with a different mechanism of action.
CY-09: A small molecule inhibitor of NLRP3 with distinct structural features.
Propiedades
Número CAS |
93776-23-9 |
|---|---|
Fórmula molecular |
C36H12F66NO4P |
Peso molecular |
1807.4 g/mol |
Nombre IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate |
InChI |
InChI=1S/C36H9F66O4P.H3N/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;/h1-4H2,(H,103,104);1H3 |
Clave InChI |
OGDIQSOBOWNNQC-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


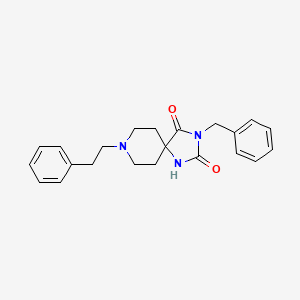
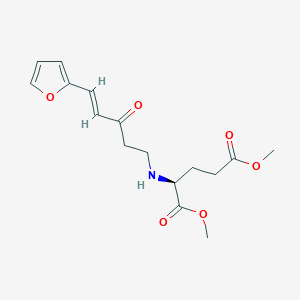
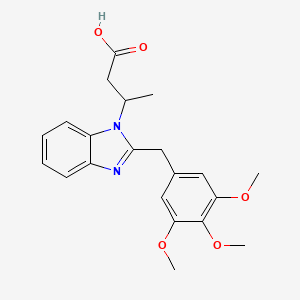

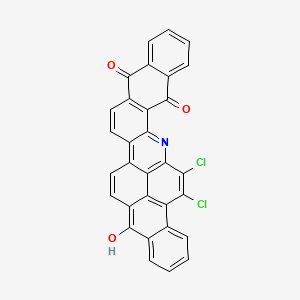
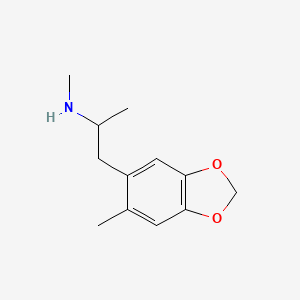
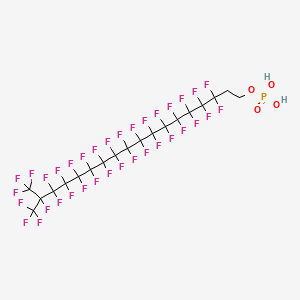
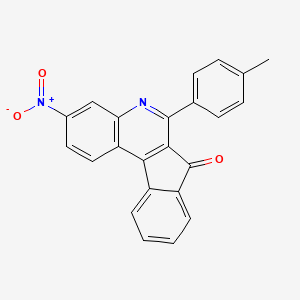
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
